1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, alkylation, and other functional group transformations. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved through diazotization and subsequent bromination . Similarly, 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was synthesized via direct alkylation . These methods could potentially be adapted for the synthesis of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene.
Molecular Structure Analysis
The molecular structures of compounds with bromomethyl groups and methoxy substituents are often confirmed by spectroscopic methods and X-ray crystallography. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed by X-ray diffraction, revealing different conformations and packing in the crystal structures . These techniques could be used to analyze the molecular structure of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene.
Chemical Reactions Analysis
The reactivity of bromomethyl-substituted benzene derivatives can be explored through various chemical reactions. For instance, the study on the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene led to the isolation of different bromination products, which could be further functionalized . The chemical behavior of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene could be investigated in a similar manner to understand its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethyl-substituted benzene derivatives are influenced by their molecular structure. For example, the photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes were studied, showing significant bathochromic shifts in their emission spectra . The solvate structures of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene indicated the presence of open channels filled by disordered solvent molecules . These findings suggest that the physical and chemical properties of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene could be similarly intriguing and warrant further investigation.
Scientific Research Applications
Application 1: Bromomethylation of Aromatic Compounds
- Summary of Application : Bromomethyl-substituted benzene derivatives, such as “1,2-Bis(bromomethyl)-4,5-dimethoxybenzene”, are often superior to the corresponding chloromethyl compounds in organic transformations .
- Methods of Application : Bromomethylation can be achieved by adding a solution of HBr in acetic acid to a mixture of acetic acid, paraformaldehyde, and an aromatic compound . The reaction temperature can be adjusted to control the number of -CH2Br groups introduced .
Application 2: Synthesis of Isothioureas and Tridentate Carbene Ligands
- Summary of Application : “1,2-Bis(bromomethyl)-4,5-dimethoxybenzene” is used in the synthesis of isothioureas, which are involved in the inhibition of human nitric oxide synthases. It is also used in the synthesis of tridentate carbene ligands .
- Results or Outcomes : The outcomes of these syntheses are new compounds that have potential applications in medicinal chemistry and organometallic chemistry .
Application 3: Bromomethylation of Aromatic Compounds
- Summary of Application : Bromomethyl-substituted benzene derivatives, such as “1,2-Bis(bromomethyl)-4,5-dimethoxybenzene”, are often superior to the corresponding chloromethyl compounds in organic transformations .
- Methods of Application : Bromomethylation can be achieved by adding a solution of HBr in acetic acid to a mixture of acetic acid, paraformaldehyde, and an aromatic compound . The reaction temperature can be adjusted to control the number of -CH2Br groups introduced .
Application 3: Bromomethylation of Aromatic Compounds
- Summary of Application : Bromomethyl-substituted benzene derivatives, such as “1,2-Bis(bromomethyl)-4,5-dimethoxybenzene”, are often superior to the corresponding chloromethyl compounds in organic transformations .
- Methods of Application : Bromomethylation can be achieved by adding a solution of HBr in acetic acid to a mixture of acetic acid, paraformaldehyde, and an aromatic compound . The reaction temperature can be adjusted to control the number of -CH2Br groups introduced .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2-bis(bromomethyl)-4,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGOTHVUUGQGPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423707 | |
Record name | 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | |
CAS RN |
26726-81-8 | |
Record name | 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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